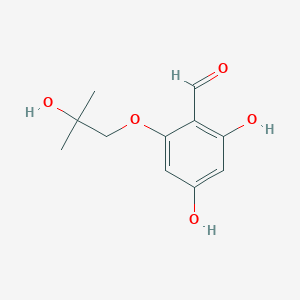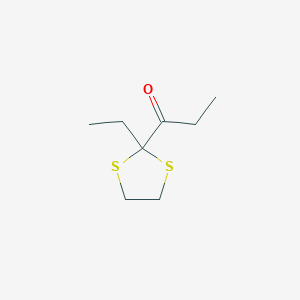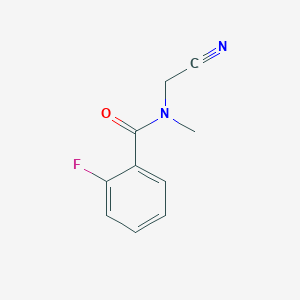![molecular formula C6H10O3 B14267191 6,7,8-Trioxabicyclo[3.2.2]nonane CAS No. 154920-73-7](/img/no-structure.png)
6,7,8-Trioxabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8-Trioxabicyclo[322]nonane is a unique organic compound characterized by its bicyclic structure containing three oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trioxabicyclo[3.2.2]nonane typically involves the reaction of specific precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene can yield the desired compound upon heating at 130°C .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8-Trioxabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure, potentially yielding simpler compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.
Applications De Recherche Scientifique
6,7,8-Trioxabicyclo[32
Chemistry: The compound serves as a model for studying complex organic reactions and mechanisms.
Industry: Its unique structure makes it a candidate for developing new materials and catalysts.
Mécanisme D'action
The mechanism by which 6,7,8-Trioxabicyclo[3.2.2]nonane exerts its effects involves its interaction with molecular targets such as heme. The compound can disrupt the detoxification process of heme by avoiding the initial heme to hemin oxidation, thereby killing the malaria parasite . This interaction is supported by electronic and topological studies, which provide a deeper understanding of its antimalarial action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the number and position of oxygen atoms.
Artemisinin: While not structurally identical, artemisinin’s interaction with heme has been modeled using 6,7,8-Trioxabicyclo[3.2.2]nonane.
Uniqueness
This compound is unique due to its specific bicyclic structure with three oxygen atoms, which imparts distinct chemical and biological properties. Its ability to model complex biological interactions, such as those involving heme, sets it apart from other compounds.
Propriétés
| 154920-73-7 | |
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
6,7,8-trioxabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-5-4-7-6(3-1)9-8-5/h5-6H,1-4H2 |
Clé InChI |
HLLJALYRKMMVRR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2COC(C1)OO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)




